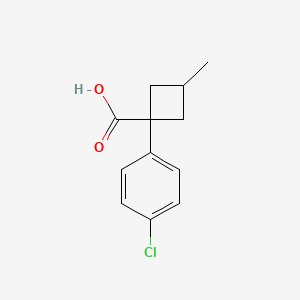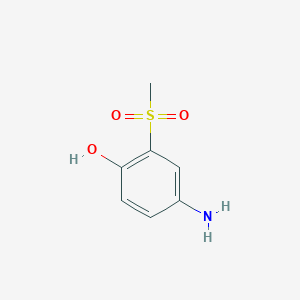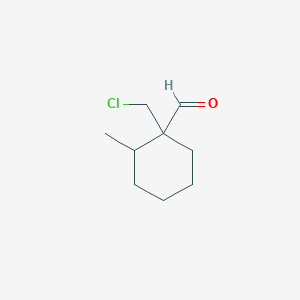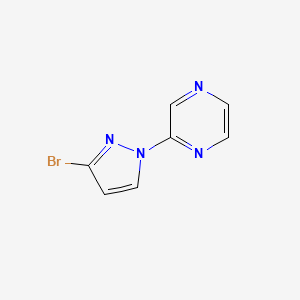![molecular formula C10H9ClN2O2 B13317225 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-4-carboxylic acid.
Formation of the But-3-yn-1-ylamino Group: This step involves the reaction of 6-chloropyridine-4-carboxylic acid with but-3-yn-1-amine under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-3-yn-1-ylamino group.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Catalysts like palladium and copper are often employed in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex alkyne-containing compounds.
Aplicaciones Científicas De Investigación
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-ylamino group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropyridine-4-carboxylic acid: Similar structure but lacks the but-3-yn-1-yl group.
6-Chloropyridine-4-carboxylic acid: Lacks the amino and but-3-yn-1-yl groups.
2-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid: Similar but without the chlorine atom.
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2-(but-3-ynylamino)-6-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-6-7(10(14)15)5-8(11)13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
Clave InChI |
NWZIYBHJYHVIFF-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC1=NC(=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)


